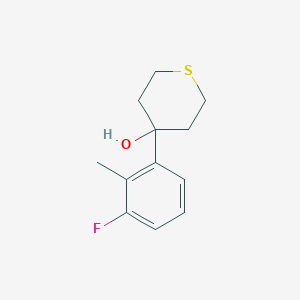

4-(3-Fluoro-2-methylphenyl)thian-4-ol

Description

4-(3-Fluoro-2-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered tetrahydrothiopyran (thian) ring substituted with a hydroxyl group at position 4 and a 3-fluoro-2-methylphenyl moiety on the same carbon (Figure 1).

Properties

IUPAC Name |

4-(3-fluoro-2-methylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FOS/c1-9-10(3-2-4-11(9)13)12(14)5-7-15-8-6-12/h2-4,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRLCFDUINCDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(3-Fluoro-2-methylphenyl)thian-4-ol” involves multiple steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Formation: The initial step involves the formation of the core structure through a series of reactions such as condensation, cyclization, or addition reactions.

Functional Group Modification: Subsequent steps involve modifying functional groups to achieve the desired chemical structure. This may include oxidation, reduction, or substitution reactions.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of “4-(3-Fluoro-2-methylphenyl)thian-4-ol” is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:

Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

Continuous Flow Processing: Continuous flow reactors may be employed for more efficient and consistent production.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“4-(3-Fluoro-2-methylphenyl)thian-4-ol” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“4-(3-Fluoro-2-methylphenyl)thian-4-ol” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis.

Biology: The compound may be used in biochemical assays or as a probe to study biological processes.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “4-(3-Fluoro-2-methylphenyl)thian-4-ol” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.

Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural Analogues in the Thian-4-ol Family

Example Compound: (3R,4S)-4-(3-Chlorophenyl)-3-(dimethylaminomethyl)thian-4-ol hydrochloride

- Core Structure : Thian-4-ol

- Substituents: 3-Chlorophenyl, dimethylaminomethyl

- Key Differences: Halogen Substituent: Chlorine (Cl) vs. fluorine (F) at the meta position. Additional Groups: The dimethylaminomethyl group in the comparator compound introduces basicity and hydrogen-bonding capabilities, unlike the simpler methyl group in the target compound.

Fluorophenyl-Substituted Heterocycles

Example Compound 1: [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol

- Core Structure : Thiazole (five-membered ring with N and S)

- Substituents : 4-Trifluoromethylphenyl

- Key Differences :

- Ring System : Thiazole (5-membered) vs. thian (6-membered). Smaller rings often exhibit higher ring strain and altered electronic properties.

- Fluorine Position : Para-trifluoromethyl group vs. meta-fluoro. The CF₃ group is highly electronegative and lipophilic, enhancing metabolic stability compared to a single fluorine.

- Physical Properties : Melting point = 107°C; molecular weight = 259.24 g/mol.

Example Compound 2 : 4-(4-Fluorophenyl)thiazol-2(3H)-one

- Core Structure : Thiazolone (thiazole with a ketone)

- Substituents : 4-Fluorophenyl

- Key Differences :

- Functional Group : Ketone in thiazolone vs. hydroxyl in thian-4-ol. The ketone enhances polarity and hydrogen-bond acceptor capacity.

- Substituent Position : Para-fluoro vs. meta-fluoro. Para-substitution often leads to symmetrical electronic effects, whereas meta-substitution introduces asymmetry.

Urea Derivatives with 3-Fluoro-2-methylphenyl Groups

Example Compound : Hydrobromide salt of N-(4-chloro-2-hydroxy-3-((3S)-3-piperidinylsulfonyl)phenyl)-N'-(3-fluoro-2-methylphenyl)urea

- Core Structure : Urea

- Substituents : 3-Fluoro-2-methylphenyl, piperidinylsulfonyl

- Key Differences: Functional Group: Urea (NH-C(=O)-NH) vs. thian-4-ol. Urea derivatives are potent hydrogen-bond donors/acceptors, often used in kinase inhibitors.

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

Heterocyclic Core Impact

Pharmacological Potential

- The 3-fluoro-2-methylphenyl group is recurrent in patented therapeutics (e.g., urea derivatives ), suggesting its utility in optimizing drug-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.